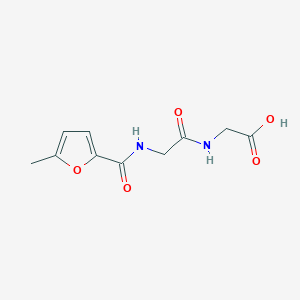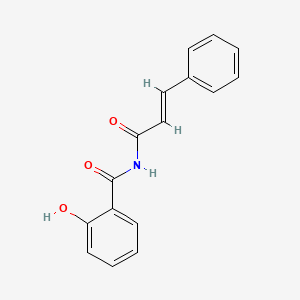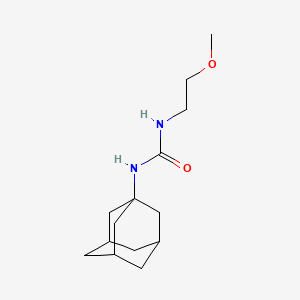
N-(5-methyl-2-furoyl)glycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-2-furoyl)glycylglycine, also known as furosemide, is a potent diuretic drug that is widely used in the treatment of various medical conditions, including hypertension, edema, and congestive heart failure. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidneys, leading to increased excretion of water and electrolytes.
Mecanismo De Acción
Furosemide works by inhibiting the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle in the kidneys. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis.
Biochemical and Physiological Effects:
Furosemide has several biochemical and physiological effects, including:
1. Increased excretion of water and electrolytes
2. Decreased blood volume and blood pressure
3. Increased urinary output
4. Decreased plasma volume
5. Increased renal blood flow
6. Increased sodium and chloride excretion
7. Increased potassium excretion
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furosemide has several advantages as a research tool, including its potent diuretic properties, its ability to modulate renal function, and its well-established mechanism of action. However, N-(5-methyl-2-furoyl)glycylglycine also has some limitations, including its potential for non-specific effects and its potential to interfere with other cellular processes.
Direcciones Futuras
There are several future directions for research on N-(5-methyl-2-furoyl)glycylglycine, including:
1. Developing more potent and selective diuretics based on the structure of N-(5-methyl-2-furoyl)glycylglycine
2. Investigating the potential therapeutic applications of N-(5-methyl-2-furoyl)glycylglycine in other medical conditions, such as pulmonary edema and acute kidney injury
3. Studying the role of N-(5-methyl-2-furoyl)glycylglycine in regulating electrolyte balance and renal function
4. Investigating the potential use of N-(5-methyl-2-furoyl)glycylglycine as a research tool to study the mechanisms of renal function and electrolyte balance
5. Developing new formulations of N-(5-methyl-2-furoyl)glycylglycine to improve its pharmacokinetic properties and reduce its potential for side effects.
Métodos De Síntesis
Furosemide is synthesized by reacting 5-methyl-2-furoic acid with glycine in the presence of thionyl chloride to form N-(5-methyl-2-furoyl)glycine. This intermediate is then converted to N-(5-methyl-2-furoyl)glycylglycine by reacting it with ethyl chloroformate in the presence of sodium hydroxide.
Aplicaciones Científicas De Investigación
Furosemide has been extensively studied in both clinical and laboratory settings for its diuretic properties and its potential therapeutic applications in various medical conditions. In addition, N-(5-methyl-2-furoyl)glycylglycine has also been used as a research tool to study the mechanisms of renal function and electrolyte balance.
Propiedades
IUPAC Name |
2-[[2-[(5-methylfuran-2-carbonyl)amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-6-2-3-7(17-6)10(16)12-4-8(13)11-5-9(14)15/h2-3H,4-5H2,1H3,(H,11,13)(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEOMUUMTMEEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[(5-Methylfuran-2-carbonyl)amino]acetyl]amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890045.png)
![1-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B4890056.png)
![ethyl 3-[2-[2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-5-methoxy-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B4890069.png)


![ethyl [2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4890089.png)
![ethyl 3-(3-methoxybenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4890097.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1,1-dimethylethyl}-4-methylbenzenesulfonamide](/img/structure/B4890104.png)
![3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4890112.png)
![3-(4-bromophenyl)-N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4890121.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890134.png)
![1-methyl-5-[1-(1-naphthylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890141.png)
![ethyl (2,4-dioxo-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4890145.png)
![N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide](/img/structure/B4890153.png)